2H-1,4-Benzoxazin-2-one, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-2-one, 3-phenyl- is a heterocyclic compound with the molecular formula C14H9NO2. It is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-2-one, 3-phenyl- can be achieved through several methods. One common approach involves the reaction of o-aminophenol with benzoyl chloride under basic conditions to form the benzoxazinone ring . Another method includes the use of microwave-assisted regioselective halogenation, which employs N-halosuccinimide as a reagent and palladium as a catalyst .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazin-2-one, 3-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzoxazin-2-one, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: N-halosuccinimide for halogenation and nitric acid for nitration.
Major Products
The major products formed from these reactions include halogenated benzoxazinones, nitro derivatives, and amine derivatives .
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazin-2-one, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Used in the production of photoactive materials and as intermediates in organic synthesis
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-nitro-3-phenyl-2H-1,4-benzoxazin-2-one
- 6-chloro-3-phenyl-2H-1,4-benzoxazin-2-one
- 3-chloro-2H-1,4-benzoxazin-2-one
- 6,8-dichloro-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
2H-1,4-Benzoxazin-2-one, 3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 3-position enhances its stability and reactivity compared to other benzoxazinones .
Eigenschaften
CAS-Nummer |
27990-57-4 |
---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
3-phenyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C14H9NO2/c16-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)17-14/h1-9H |
InChI-Schlüssel |
YYPMRNQIJSHAEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.